2-Methyl-7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
2-Methyl-7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an enaminonitrile and a hydrazine derivative.
Formation of the Pyrimidine Ring: The pyrimidine ring is then fused to the triazole ring through a condensation reaction with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be adapted for industrial-scale production to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Methyl-7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Pharmaceutical Research: It is used as a scaffold for the development of new drugs targeting various biological pathways.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Methyl-7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-Triazolo[3,4-b]thiadiazine Derivatives: These compounds have a thiadiazine ring fused to the triazole ring, offering different pharmacological properties.
Uniqueness
2-Methyl-7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C18H22N4O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-methyl-7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C18H22N4O3/c1-11(2)8-9-25-14-6-4-13(5-7-14)16-10-15(17(23)24)20-18-19-12(3)21-22(16)18/h4-7,10-11,16H,8-9H2,1-3H3,(H,23,24)(H,19,20,21) |
InChI Key |
QALWXYBYPBJJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)OCCC(C)C |
Origin of Product |
United States |
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